5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound featuring multiple functional groups, including amino, cyano, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative . The reaction conditions often include the use of dehydrated alcohol as a solvent and sodium cyanide as a reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways . By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazoles: These compounds share a similar pyrazole core and have been studied for their biological properties.
4-aminopyrazoles: Another class of compounds with similar structural features and applications.
5-aminopyrazoles: Known for their therapeutic potential and used as precursors in the synthesis of more complex heterocyclic systems.
Uniqueness
5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H20N10 |
---|---|
Molecular Weight |
544.6g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[4-[(Z)-2-(5-amino-4-cyano-1-phenylpyrazol-3-yl)-2-cyanoethenyl]phenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C32H20N10/c33-17-23(29-27(19-35)31(37)41(39-29)25-7-3-1-4-8-25)15-21-11-13-22(14-12-21)16-24(18-34)30-28(20-36)32(38)42(40-30)26-9-5-2-6-10-26/h1-16H,37-38H2/b23-15+,24-16+ |
InChI Key |
SDXMFGAVBQTGHI-DFEHQXHXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C(C(=C2N)C#N)/C(=C/C3=CC=C(C=C3)/C=C(/C4=NN(C(=C4C#N)N)C5=CC=CC=C5)\C#N)/C#N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(C=C3)C=C(C#N)C4=NN(C(=C4C#N)N)C5=CC=CC=C5)C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(C=C3)C=C(C#N)C4=NN(C(=C4C#N)N)C5=CC=CC=C5)C#N)C#N)N |
Origin of Product |
United States |
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